molecular formula C22H22FN3O B2661701 1-(2-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899749-85-0

1-(2-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2661701
CAS No.: 899749-85-0
M. Wt: 363.436
InChI Key: IVTXMDJHXHUXBA-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a phenethyl group, a pyrrolopyrazine ring, and a carboxamide group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound might have interesting biological properties.

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

The development of fluorinated pyrazoles as building blocks in medicinal chemistry is highlighted by the synthesis of 3-amino-4-fluoropyrazoles, showcasing the utility of fluorinated compounds for further functionalization and their importance in drug development processes (Surmont et al., 2011). Another study focuses on the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents, demonstrating the antimicrobial potential of such structures (Solankee & Patel, 2004).

Heterocyclic Compound Synthesis

Research on the synthesis, characterization, and evaluation of cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives shows the potential of these compounds against Ehrlich Ascites Carcinoma (EAC) cells, indicating their relevance in cancer research (Hassan et al., 2014). Additionally, the straightforward access to pyrazines and piperazinones via reactions of 1,2-diaza-1,3-butadienes with 1,2-diamines underlines the versatility of these methods in synthesizing a wide range of heterocyclic compounds (Aparicio et al., 2006).

Biological Activities

The discovery of potent and selective Met kinase inhibitors based on N-arylpyrazole carboxamides illustrates the critical role of these compounds in targeted cancer therapy. One such compound demonstrated complete tumor stasis in preclinical models, advancing to phase I clinical trials (Schroeder et al., 2009). This underscores the potential of pyrazole derivatives in developing novel therapeutics for cancer.

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and biological activities. It would also be interesting to study its mechanism of action and potential applications in medicine or other fields .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c23-19-10-5-4-9-18(19)21-20-11-6-14-25(20)15-16-26(21)22(27)24-13-12-17-7-2-1-3-8-17/h1-11,14,21H,12-13,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTXMDJHXHUXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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